2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dibutylacetamide
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Overview
Description
2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dibutylacetamide is a chemical compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the oxadiazole ring, along with the bromophenyl and dibutylacetamide groups, contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dibutylacetamide typically involves the condensation of substituted aromatic aldehydes with hydrazides, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dibutylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles replace the bromine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dibutylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dibutylacetamide involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and proteins, inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to specific receptors, while the dibutylacetamide moiety can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dibutylacetamide
- 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dibutylacetamide
- 2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dibutylacetamide
Uniqueness
The presence of the bromophenyl group in 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dibutylacetamide distinguishes it from other similar compounds. This group can enhance the compound’s biological activity and binding affinity to specific molecular targets, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-dibutylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrN3O2S/c1-3-5-11-22(12-6-4-2)16(23)13-25-18-21-20-17(24-18)14-7-9-15(19)10-8-14/h7-10H,3-6,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRGBMXFFUQQJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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